4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Description
Chemical Identification and Nomenclature of 4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Systematic IUPAC Name and Molecular Formula Analysis
The compound This compound is systematically named according to IUPAC guidelines to reflect its structural features. The benzene ring serves as the parent hydrocarbon, with two substituents:
- An ethyl(methyl)amino group (-N(CH3)(C2H5)) at the para position (carbon 4).
- A carboximidamide group (-C(=NH)NH2) at the ortho position (carbon 1).
The molecular formula C10H15N3 indicates 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms. The molecular weight is 177.25 g/mol , calculated from the atomic masses of constituent elements.
Table 1: Molecular Composition
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 10 | 120.10 |
| H | 15 | 15.12 |
| N | 3 | 42.03 |
| Total | C10H15N3 | 177.25 |
The carboximidamide group introduces a planar geometry due to resonance stabilization, while the ethyl(methyl)amino group contributes steric bulk and basicity.
Structural Isomerism and Substituent Positionality
Structural isomerism in this compound arises from:
- Substituent positional isomerism : Alternative arrangements of the ethyl(methyl)amino and carboximidamide groups on the benzene ring (e.g., meta or ortho substitution).
- Functional group isomerism : Variations in the amino group’s alkyl substituents (e.g., diethylamino instead of ethyl(methyl)amino).
The para configuration of the ethyl(methyl)amino group relative to the carboximidamide group is critical for electronic interactions. This arrangement allows conjugation between the amino group’s lone pairs and the carboximidamide’s π-system, enhancing stability.
Key Isomer Comparison:
| Isomer Type | Distinctive Feature | Impact on Properties |
|---|---|---|
| Meta-substituted | Substituents at carbons 1 and 3 | Reduced resonance stabilization |
| Ortho-substituted | Substituents at adjacent carbons (1 and 2) | Increased steric hindrance |
| Diethylamino derivative | -N(C2H5)2 instead of -N(CH3)(C2H5) | Altered lipophilicity and basicity |
The para isomer’s symmetry minimizes steric clashes and maximizes electronic delocalization, making it the most thermodynamically stable form.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number 1094944-38-3 . Alternative designations include:
Table 2: Synonyms and Database Identifiers
These identifiers facilitate cross-referencing across chemical databases and literature. For instance, the SMILES string encodes the connectivity of atoms, while the InChI Key provides a standardized hash for digital searches.
The compound is also cataloged under vendor-specific codes (e.g., SY140517 from Accelachem), which are critical for procurement in research settings. Regulatory filings and patents may use alternative nomenclature, such as 4-(N-ethyl-N-methylamino)benzamidine , to emphasize functional groups.
Properties
IUPAC Name |
4-[ethyl(methyl)amino]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASPYQTZAUYOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Ethyl(methyl)amino]benzene-1-carboximidamide, also known as a derivative of benzene with various biological implications, has garnered attention in pharmacological research due to its potential therapeutic activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H16N4
- CAS Number : 1094944-38-3
- Molecular Weight : 216.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence enzyme activity, receptor binding, and cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological responses.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
Biological Activity Overview
Research has indicated several areas where this compound may exhibit significant biological activity:
Antimicrobial Activity
Recent studies have evaluated the compound's efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/ml) | Standard Comparison (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 |
| Escherichia coli | 62.5 | 50 |
| Pseudomonas aeruginosa | 25 | 25 |
Case Studies
- Antibacterial Efficacy : A study conducted by Prasad and Sundararajan (2017) demonstrated that derivatives similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, with specific emphasis on its potency against S. aureus and E. coli .
- Antifungal Properties : Research has also indicated antifungal activity against Candida species, with MIC values suggesting effectiveness comparable to standard antifungal agents like fluconazole .
- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7, HeLa) showed promising results, indicating potential applications in cancer therapy .
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound, revealing that modifications in the amine group significantly affect biological activity.
Comparative Analysis of Similar Compounds
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Benzimidazole Derivative | Antibacterial | 50 | Effective against S. typhi |
| Pyrazole Derivative | Antitumor | 15 | Synergistic effect with doxorubicin |
| Ethylamine Substituted Compound | Antifungal | 250 | Comparable to griseofulvin |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural homology with 4-[Ethyl(methyl)amino]benzene-1-carboximidamide, differing primarily in substituent groups, which modulate physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity: The ethyl(methyl)amino group in the target compound likely confers moderate lipophilicity (logP ~1.5–2.5), intermediate between the highly lipophilic cyclohexyl derivative (logP ~3.0–3.5) and the polar dimethylamino analog (logP ~0.5–1.0) .
- Solubility: The carboximidamide group enhances water solubility compared to non-polar derivatives. The piperidinylmethyl analog () may exhibit superior aqueous solubility due to its hydroxyl group .
Preparation Methods
Direct Amination of 4-Bromobenzene-1-carboximidamide
- Method Description : This method involves the nucleophilic substitution of a bromine atom on 4-bromobenzene-1-carboximidamide by ethylmethylamine.
- Reaction Conditions : Typically performed under controlled temperature and solvent conditions to favor the substitution reaction.
- Advantages :
- Straightforward approach using commercially available starting materials.
- Potentially high yields depending on reaction optimization.
- Challenges :
- Requires careful control to avoid side reactions such as over-alkylation or decomposition.
- Purification steps may be necessary to isolate the desired product.
Carboximidation Route
- Method Description : Starting from an appropriately substituted aniline derivative, the carboximidamide group is introduced via carboximidation reactions.
- Typical Reagents : Use of reagents such as amidines or equivalents that can convert nitriles or related precursors into carboximidamide groups.
- Advantages :
- Allows for modular synthesis where the amine substitution is introduced first, followed by carboximidamide formation.
- Considerations :
- Reaction conditions must be optimized to ensure selective formation of the carboximidamide without affecting the amine substituent.
Comparative Summary of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | 4-Bromobenzene-1-carboximidamide | Ethylmethylamine | Simple, direct substitution | Requires careful reaction control |
| Carboximidation | Substituted aniline derivatives | Amidines or equivalents | Modular, selective functionalization | Multi-step, sensitive conditions |
Research Findings and Synthetic Insights
- The direct amination method is widely reported as a practical route due to the availability of 4-bromobenzene-1-carboximidamide and ethylmethylamine, facilitating efficient synthesis of the target compound.
- The presence of both the ethyl(methyl)amino and carboximidamide groups enhances the compound’s reactivity compared to simpler analogs such as 4-aminobenzene-1-carboximidamide or N,N-dimethylbenzene-1-carboximidamide.
- Structural analogs differ mainly in their amine substitutions, which influence steric hindrance and electronic properties, affecting yields and reaction pathways.
- The compound’s synthesis is crucial for exploring its potential biological activities, including possible therapeutic applications.
Notes on Purification and Characterization
- Purification typically involves chromatographic techniques to separate the desired product from unreacted starting materials and side products.
- Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the substitution pattern and functional group integrity.
Summary Table of Structural Analogs and Their Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzene-1-carboximidamide | Amino group at para position | Simple structure, basic properties |
| N,N-Dimethylbenzene-1-carboximidamide | Dimethylamine substitution | Increased steric hindrance, altered reactivity |
| Ethylbenzene-1-carboximidamide | Ethyl substitution without amine | Lacks amine functionality, limited biological activity |
| This compound | Ethyl(methyl)amino and carboximidamide groups | Enhanced reactivity and potential applications |
Q & A
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodology : Establish quality control (QC) checkpoints using process analytical technology (PAT) like in-line FTIR. Statistically analyze batch data (e.g., control charts) to identify critical process parameters (CPPs) affecting variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
